

# Spectroscopic Data of Methyl 1-formylcyclopropane-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 1-formylcyclopropane-1-carboxylate*

Cat. No.: *B1424178*

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## Introduction

**Methyl 1-formylcyclopropane-1-carboxylate** is a bifunctional organic molecule of significant interest in synthetic chemistry. Its compact structure, featuring a strained cyclopropane ring substituted with both an ester and an aldehyde, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The unique electronic environment of the cyclopropane ring, coupled with the reactivity of the formyl and carboxylate groups, imparts distinct spectroscopic characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural confirmation and chemical behavior.

## Molecular Structure and Spectroscopic Rationale

The strategic placement of an electron-withdrawing formyl group and a methyl ester on the same carbon of the cyclopropane ring creates a fascinating case for spectroscopic analysis. The geminal substitution pattern is expected to induce significant electronic effects on the cyclopropyl protons and carbons, leading to characteristic shifts in their NMR spectra. The carbonyl groups of the aldehyde and the ester will exhibit distinct stretching frequencies in the IR spectrum. Mass spectrometry will reveal fragmentation patterns influenced by the stability of the cyclopropane ring and the lability of the substituent groups.

Caption: Molecular structure of **methyl 1-formylcyclopropane-1-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **methyl 1-formylcyclopropane-1-carboxylate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural verification. The following spectral data are predicted based on established principles and data from analogous structures, as direct experimental spectra are not widely published.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the aldehydic proton, and the diastereotopic cyclopropyl methylene protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	Aldehydic proton (CHO)
~3.8	Singlet	3H	Methyl ester ( $\text{OCH}_3$ )
~1.6 - 1.8	Multiplet	2H	Cyclopropyl $\text{CH}_2$
~1.4 - 1.6	Multiplet	2H	Cyclopropyl $\text{CH}_2$

Interpretation:

- Aldehydic Proton:** The proton attached to the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet at a significantly downfield chemical shift, typically around 9-10 ppm.
- Methyl Ester Protons:** The three equivalent protons of the methyl ester group will resonate as a singlet, with a chemical shift characteristic for this functional group, generally around 3.7-3.9 ppm.
- Cyclopropyl Protons:** The four protons on the cyclopropane ring are chemically non-equivalent and will exhibit complex splitting patterns due to geminal and cis/trans vicinal

couplings. They are expected to appear as multiplets in the upfield region of the spectrum, characteristic of strained ring systems. The electron-withdrawing substituents on C1 will cause a downfield shift compared to unsubstituted cyclopropane.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~195	Aldehyde Carbonyl (C=O)
~170	Ester Carbonyl (C=O)
~53	Methyl Ester Carbon (OCH <sub>3</sub> )
~35	Quaternary Cyclopropyl (C1)
~20	Cyclopropyl Methylene (CH <sub>2</sub> )

Interpretation:

- **Carbonyl Carbons:** The two carbonyl carbons will appear at very downfield chemical shifts. The aldehyde carbonyl is typically found further downfield (around 190-200 ppm) than the ester carbonyl (around 165-175 ppm).
- **Methyl Ester Carbon:** The carbon of the methyl ester group will have a chemical shift in the typical range of 50-55 ppm.
- **Cyclopropyl Carbons:** The quaternary carbon of the cyclopropane ring bearing the two substituents will be deshielded and is expected around 30-40 ppm. The two equivalent methylene carbons of the cyclopropane ring will be found at a more upfield position, characteristic of cyclopropyl carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl 1-formylcyclopropane-1-carboxylate** will be dominated by the strong absorptions of the two carbonyl groups.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~2820, ~2720	Medium	C-H stretch of the aldehyde (Fermi doublet)
~1735	Strong	C=O stretch of the ester
~1710	Strong	C=O stretch of the aldehyde
~1200	Strong	C-O stretch of the ester
~1020	Medium	Cyclopropane ring breathing

#### Interpretation:

- **Carbonyl Stretching:** Two distinct, strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (~1735-1750 cm<sup>-1</sup>) than the aldehyde C=O stretch (~1710-1730 cm<sup>-1</sup>).
- **Aldehyde C-H Stretch:** The C-H bond of the aldehyde group exhibits a characteristic pair of medium intensity bands (a Fermi doublet) around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>. The presence of these two bands is a strong indicator of an aldehyde functional group.
- **Ester C-O Stretch:** A strong band corresponding to the C-O stretching vibration of the ester group is expected in the 1300-1150 cm<sup>-1</sup> region.
- **Cyclopropane Ring Vibrations:** The cyclopropane ring itself will have characteristic, though weaker, absorption bands.

## Mass Spectrometry (MS)

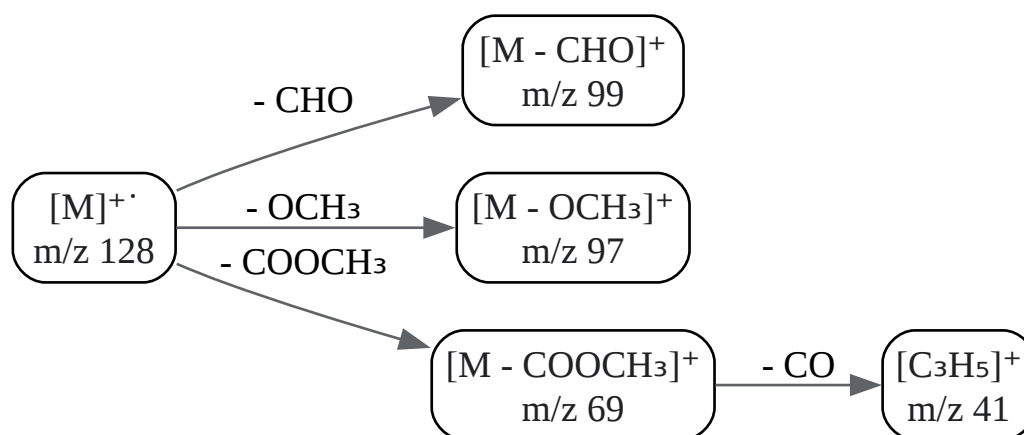
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **methyl 1-formylcyclopropane-1-carboxylate** (Molecular Weight: 128.13 g/mol), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment Ion
128	$[M]^+$ (Molecular ion)
99	$[M - \text{CHO}]^+$ (Loss of the formyl group)
97	$[M - \text{OCH}_3]^+$ (Loss of the methoxy group)
69	$[M - \text{COOCH}_3]^+$ (Loss of the carbomethoxy group)
59	$[\text{COOCH}_3]^+$ (Carbomethoxy cation)
41	$[\text{C}_3\text{H}_5]^+$ (Cyclopropyl cation or allyl cation)
29	$[\text{CHO}]^+$ (Formyl cation)

Interpretation:

The fragmentation of the molecular ion will likely proceed through several pathways:

- $\alpha$ -Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. Loss of the formyl radical ( $\text{CHO}$ , 29 Da) would lead to an ion at m/z 99. Loss of the methoxy radical ( $\text{OCH}_3$ , 31 Da) would result in an ion at m/z 97.
- Loss of the Ester Group: The entire carbomethoxy group ( $-\text{COOCH}_3$ , 59 Da) can be lost as a radical, giving rise to a fragment at m/z 69.
- Ring Opening: The strained cyclopropane ring can undergo fragmentation, potentially leading to the formation of a stable allyl cation ( $[\text{C}_3\text{H}_5]^+$ ) at m/z 41.



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Caption: Proposed key fragmentation pathways for **methyl 1-formylcyclopropane-1-carboxylate** in mass spectrometry.

## Experimental Protocols

The spectroscopic data presented in this guide can be obtained using standard laboratory instrumentation.

## Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

A reliable method for the synthesis of **methyl 1-formylcyclopropane-1-carboxylate** has been reported in Organic Syntheses.[1] The procedure involves the  $TiCl_4$ -mediated condensation of methyl 4-chlorobutanoate with methyl formate, followed by a base-induced cyclization.

Step-by-Step Methodology:

- **Formylation:** Methyl 4-chlorobutanoate is reacted with methyl formate in the presence of titanium tetrachloride and a tertiary amine base to yield methyl 4-chloro-2-formylbutanoate.
- **Cyclization:** The crude intermediate is treated with a base such as potassium carbonate in a suitable solvent like ethyl acetate to effect an intramolecular cyclization, yielding the desired **methyl 1-formylcyclopropane-1-carboxylate**.
- **Purification:** The final product is purified by distillation under reduced pressure.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.
- Mass Spectrometry: The mass spectrum can be acquired on a gas chromatograph-mass spectrometer (GC-MS) system using electron ionization (EI) at 70 eV.

## Conclusion

The spectroscopic data of **methyl 1-formylcyclopropane-1-carboxylate** provide a detailed fingerprint of its unique molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization of this valuable synthetic intermediate. The predicted spectral features, based on established chemical principles and data from related compounds, offer a robust framework for researchers and scientists in the field of drug development and organic synthesis to confirm the identity and purity of their synthesized material.

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## References

- 1. researchgate.net [researchgate.net]
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